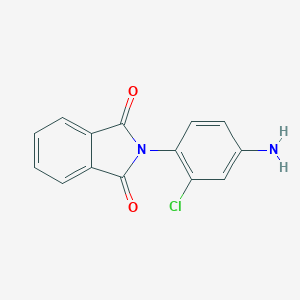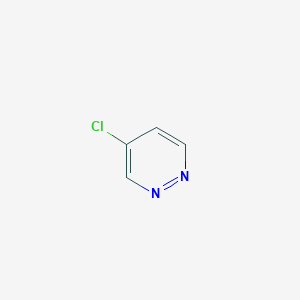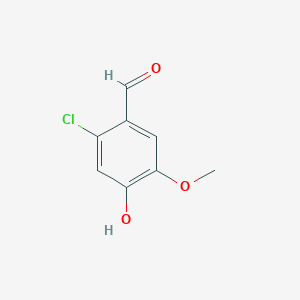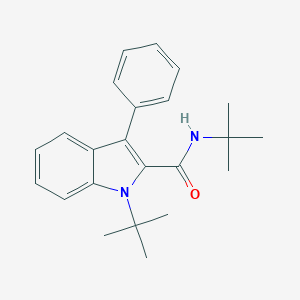
N,1-ditert-butyl-3-phenylindole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,1-ditert-butyl-3-phenylindole-2-carboxamide, also known as DTBPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DTBPI is a derivative of indole, a heterocyclic organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
N,1-ditert-butyl-3-phenylindole-2-carboxamide exerts its biological effects by binding to specific targets in the cell, such as ion channels or enzymes. The binding of N,1-ditert-butyl-3-phenylindole-2-carboxamide to these targets can alter their activity, leading to changes in cellular signaling pathways and ultimately, changes in cell behavior. The precise mechanism of action of N,1-ditert-butyl-3-phenylindole-2-carboxamide varies depending on the specific target it binds to.
Biochemical and Physiological Effects:
N,1-ditert-butyl-3-phenylindole-2-carboxamide has been shown to have various biochemical and physiological effects, depending on the specific target it binds to. In cancer cells, N,1-ditert-butyl-3-phenylindole-2-carboxamide induces apoptosis by activating the caspase cascade, which leads to the cleavage of key cellular proteins and ultimately, cell death. In neurons, N,1-ditert-butyl-3-phenylindole-2-carboxamide modulates the activity of ion channels, which can affect the transmission of signals in the nervous system. In addition, N,1-ditert-butyl-3-phenylindole-2-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N,1-ditert-butyl-3-phenylindole-2-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in common solvents. However, N,1-ditert-butyl-3-phenylindole-2-carboxamide also has some limitations, such as its relatively high cost and limited availability.
将来の方向性
There are several future directions for research on N,1-ditert-butyl-3-phenylindole-2-carboxamide, including the development of novel derivatives with improved potency and selectivity, the identification of new targets for N,1-ditert-butyl-3-phenylindole-2-carboxamide, and the exploration of its potential applications in other fields, such as agriculture and materials science. In addition, further studies are needed to elucidate the precise mechanism of action of N,1-ditert-butyl-3-phenylindole-2-carboxamide and to determine its safety and efficacy in vivo.
合成法
N,1-ditert-butyl-3-phenylindole-2-carboxamide can be synthesized using various methods, including the reaction of 2-aminobenzamide with tert-butyl isocyanide in the presence of a palladium catalyst, or the reaction of 2-aminobenzamide with tert-butyl isocyanate in the presence of a base. The reaction yields N,1-ditert-butyl-3-phenylindole-2-carboxamide as a white solid with a melting point of 220-222°C.
科学的研究の応用
N,1-ditert-butyl-3-phenylindole-2-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, N,1-ditert-butyl-3-phenylindole-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, N,1-ditert-butyl-3-phenylindole-2-carboxamide has been found to modulate the activity of ion channels, which are important for the transmission of signals in the nervous system. In drug discovery, N,1-ditert-butyl-3-phenylindole-2-carboxamide has been used as a scaffold for the design of novel compounds with potential therapeutic applications.
特性
CAS番号 |
17537-55-2 |
|---|---|
製品名 |
N,1-ditert-butyl-3-phenylindole-2-carboxamide |
分子式 |
C23H28N2O |
分子量 |
348.5 g/mol |
IUPAC名 |
N,1-ditert-butyl-3-phenylindole-2-carboxamide |
InChI |
InChI=1S/C23H28N2O/c1-22(2,3)24-21(26)20-19(16-12-8-7-9-13-16)17-14-10-11-15-18(17)25(20)23(4,5)6/h7-15H,1-6H3,(H,24,26) |
InChIキー |
IOYDQASCKXVGTL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)C1=C(C2=CC=CC=C2N1C(C)(C)C)C3=CC=CC=C3 |
正規SMILES |
CC(C)(C)NC(=O)C1=C(C2=CC=CC=C2N1C(C)(C)C)C3=CC=CC=C3 |
同義語 |
N,1-Di-tert-butyl-3-phenyl-1H-indole-2-carboxamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



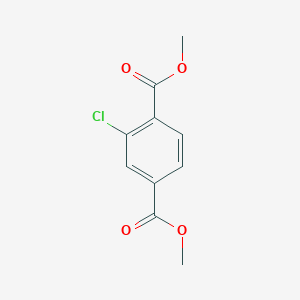
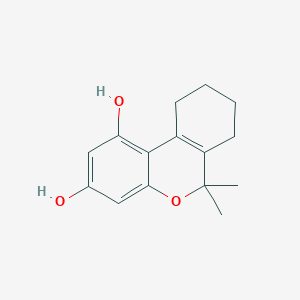


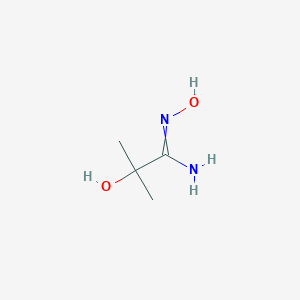


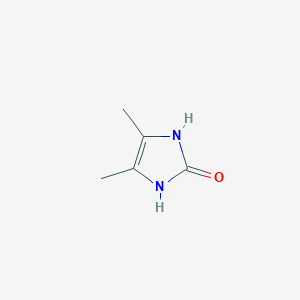
![(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol](/img/structure/B92827.png)

